Malaxinic acid-d6

Description

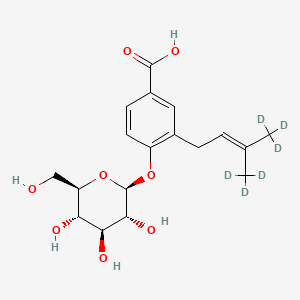

Malaxinic acid-d6 is an isotope-labelled compound of Malaxinic acid, which is a natural product derived from coumarin and other prunus components. The deuterium-labelled version, this compound, is used in various scientific research applications due to its unique properties.

Properties

Molecular Formula |

C18H24O8 |

|---|---|

Molecular Weight |

374.4 g/mol |

IUPAC Name |

3-[4,4,4-trideuterio-3-(trideuteriomethyl)but-2-enyl]-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid |

InChI |

InChI=1S/C18H24O8/c1-9(2)3-4-10-7-11(17(23)24)5-6-12(10)25-18-16(22)15(21)14(20)13(8-19)26-18/h3,5-7,13-16,18-22H,4,8H2,1-2H3,(H,23,24)/t13-,14-,15+,16-,18-/m1/s1/i1D3,2D3 |

InChI Key |

ZTHSABILDCCHJR-VHJLZHKOSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(=CCC1=C(C=CC(=C1)C(=O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C([2H])([2H])[2H] |

Canonical SMILES |

CC(=CCC1=C(C=CC(=C1)C(=O)O)OC2C(C(C(C(O2)CO)O)O)O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Malaxinic acid-d6 involves the incorporation of deuterium atoms into the Malaxinic acid molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperature and pressure to ensure the selective incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-performance liquid chromatography (HPLC) for purification and quality control.

Chemical Reactions Analysis

Oxidation Reactions

As a phenolic compound, malaxinic acid-d6 undergoes oxidation, particularly in biological systems. The deuterated structure influences reaction kinetics due to isotopic effects, though specific oxidation pathways remain understudied. Key observations include:

Metabolic Transformations

This compound is not absorbed in its intact glucoside form. Instead, it undergoes rapid metabolic modifications:

Note : Maximum plasma concentration of free aglycone (4.6–7.2 µM) and total metabolites (19.6–21.7 µM) occurs within 15 minutes post-administration .

Esterification and Conjugation

This compound participates in esterification reactions typical of phenolic acids:

-

Glucuronidation : The aglycone form reacts with UDP-glucuronic acid to form water-soluble glucuronides, facilitating renal excretion .

-

Sulfation : Sulfotransferases mediate sulfate conjugation, enhancing metabolite polarity .

Deuterium substitution at specific positions may alter reaction rates due to the kinetic isotope effect, though experimental validation is pending.

Radical Scavenging Mechanisms

This compound’s antioxidant activity involves hydrogen atom transfer (HAT) and single-electron transfer (SET) mechanisms:

Scientific Research Applications

Malaxinic acid-d6 has a wide range of scientific research applications, including:

Chemistry: Used as a stable isotope-labelled compound for tracing and studying chemical reactions.

Biology: Employed in metabolic studies to understand the biochemical pathways and mechanisms.

Medicine: Investigated for its potential antioxidant and anti-inflammatory properties.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Malaxinic acid-d6 involves its interaction with various molecular targets and pathways. It exerts its effects through the modulation of oxidative stress and inflammation pathways. The compound’s deuterium atoms enhance its stability and bioavailability, making it a valuable tool in scientific research .

Comparison with Similar Compounds

Similar Compounds

Malaxinic acid: The non-deuterated version of Malaxinic acid-d6.

3,4-Dihydroxybenzoic acid: A phenolic acid with similar antioxidant properties.

Trans-chlorogenic acid: Another phenolic compound with comparable biological activities.

Uniqueness

This compound is unique due to its deuterium labelling, which provides enhanced stability and allows for precise tracing in metabolic studies. This makes it a valuable compound for research applications where stability and traceability are crucial.

Biological Activity

Malaxinic acid-d6, a deuterated form of malaxinic acid, is a phenolic compound primarily derived from pear fruits (Pyrus pyrifolia). This compound has garnered attention due to its potential biological activities, particularly its antioxidant properties and implications in metabolic health. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

Malaxinic acid is characterized by its isoprenylation at the C-3 position of benzoic acid. The deuterated variant, this compound, is utilized in research for tracing metabolic pathways and understanding pharmacokinetics due to the distinct mass signatures provided by deuterium labeling.

Antioxidant Activity

Research indicates that malaxinic acid exhibits significant antioxidant properties. A study conducted on rats demonstrated that malaxinic acid was not absorbed in its intact glucoside form but rather as malaxinic acid aglycone (MAA) and its metabolites. The antioxidative effects were evaluated through lipid peroxidation assays, revealing that MAA had a superior inhibitory effect compared to malaxinic acid itself and other phenolic compounds such as p-hydroxybenzoic acid .

Table 1: Antioxidative Effects of Malaxinic Acid and Its Aglycone

| Compound | Free Form Concentration (μM) | Total Concentration (μM) | Lipid Peroxidation Inhibition |

|---|---|---|---|

| Malaxinic Acid | 4.6 ± 2.2 | 19.6 ± 4.4 | Moderate |

| Malaxinic Acid Aglycone | 7.2 ± 2.3 | 21.7 ± 3.3 | High |

| p-Hydroxybenzoic Acid | N/A | N/A | Low |

Metabolic Implications

In addition to its antioxidant properties, malaxinic acid has been identified as an active component in reversing obesity-related complications in animal models. A study involving high-fat diet-induced obese mice showed that administration of pear extract, which contains malaxinic acid, led to significant reductions in body weight gain and improvements in glucose tolerance . The mechanisms behind these effects include:

- Inhibition of Adipogenesis : Malaxinic acid appears to inhibit the differentiation of preadipocytes into adipocytes.

- Reduction of Inflammation : The compound reduces macrophage infiltration and pro-inflammatory gene expression in white adipose tissue.

- Improvement in Insulin Sensitivity : Enhanced insulin sensitivity was observed following treatment with malaxinic acid-rich pear extract.

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied to understand its absorption and metabolism. Following oral administration, peak concentrations of MAA were reached within 15 minutes, indicating rapid absorption and metabolism into conjugated forms such as glucuronides .

Table 2: Pharmacokinetic Data for Malaxinic Acid and Aglycone

| Parameter | Malaxinic Acid (MA) | Malaxinic Acid Aglycone (MAA) |

|---|---|---|

| Time to Peak Concentration | 15 min | 15 min |

| Maximum Plasma Concentration | 19.6 ± 4.4 μM | 21.7 ± 3.3 μM |

Case Studies

- Obesity Reversal : In a controlled study, male C57BL/6 mice on a high-fat diet showed marked improvements in metabolic markers after receiving pear extract containing malaxinic acid over five weeks. The results indicated a potential role for malaxinic acid in managing obesity-related metabolic disorders .

- Antioxidant Efficacy : A comparative analysis highlighted that malaxinic acid's antioxidant capacity was significant enough to warrant further investigation into its therapeutic applications for oxidative stress-related diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.